2-{[1-(4-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide
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Overview
Description
2-{[1-(4-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide is a complex organic compound that features a unique combination of functional groups, including a thieno[3,4-d]imidazole core, a chlorobenzyl group, and a dimethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide typically involves multiple steps, starting with the preparation of the thieno[3,4-d]imidazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The chlorobenzyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the dimethylacetamide moiety through an amidation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thieno[3,4-d]imidazole core can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorobenzyl group can yield various substituted benzyl derivatives .
Scientific Research Applications
2-{[1-(4-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide has a wide range of applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of certain enzymes or receptors.
Medicine: As a lead compound for the development of new drugs, particularly those targeting infectious diseases or cancer.
Industry: As a precursor for the synthesis of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,4-d]imidazole core can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. Additionally, the chlorobenzyl group can enhance the compound’s binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole, which also contain an imidazole ring, are used as antimicrobial agents.
Thieno[3,4-d]imidazole Derivatives: Compounds with similar cores but different substituents may have varying biological activities and applications
Uniqueness
The uniqueness of 2-{[1-(4-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H20ClN3O3S2 |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-[[3-[(4-chlorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-yl]sulfanyl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C16H20ClN3O3S2/c1-19(2)15(21)8-24-16-18-13-9-25(22,23)10-14(13)20(16)7-11-3-5-12(17)6-4-11/h3-6,13-14H,7-10H2,1-2H3 |
InChI Key |
RIIWWDUXHWMGLF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CSC1=NC2CS(=O)(=O)CC2N1CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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